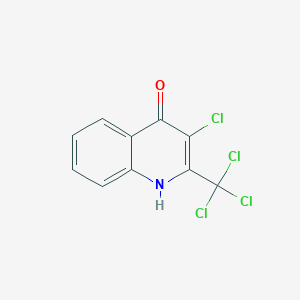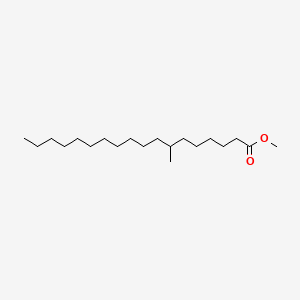
Dopamine-13C hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dopamine-13C hydrochloride is a labeled form of dopamine hydrochloride, where the carbon-13 isotope is incorporated into the molecular structure. This compound is primarily used in scientific research to study the metabolic pathways and mechanisms of dopamine, a crucial neurotransmitter in the brain. Dopamine plays a significant role in regulating mood, motivation, and motor functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dopamine-13C hydrochloride typically involves the incorporation of carbon-13 into the dopamine molecule. One common method is the use of labeled precursors, such as carbon-13 labeled tyrosine, which undergoes enzymatic conversion to dopamine. The reaction conditions often include the use of specific enzymes like tyrosine hydroxylase and aromatic L-amino acid decarboxylase.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving genetically modified microorganisms that express the necessary enzymes for dopamine synthesis. These microorganisms are cultured in media containing carbon-13 labeled substrates, leading to the production of labeled dopamine, which is then converted to its hydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions
Dopamine-13C hydrochloride undergoes various chemical reactions, including:
Oxidation: Dopamine can be oxidized to form dopamine quinone, which can further polymerize to form polydopamine.
Reduction: Dopamine can be reduced to form dihydroxyphenylethylamine.
Substitution: Dopamine can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Dopamine quinone and polydopamine.
Reduction: Dihydroxyphenylethylamine.
Substitution: Various substituted dopamine derivatives depending on the reagents used.
Applications De Recherche Scientifique
Dopamine-13C hydrochloride is widely used in scientific research due to its labeled carbon-13 isotope, which allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Some key applications include:
Chemistry: Studying the metabolic pathways and chemical reactions of dopamine.
Biology: Investigating the role of dopamine in neurotransmission and its effects on various biological processes.
Medicine: Researching the mechanisms of dopamine-related diseases such as Parkinson’s disease and schizophrenia.
Industry: Developing advanced materials such as polydopamine-based coatings and adhesives.
Mécanisme D'action
Dopamine-13C hydrochloride exerts its effects by mimicking the action of natural dopamine in the body. It binds to dopamine receptors in the brain, which are part of the G protein-coupled receptor family. This binding activates intracellular signaling pathways, leading to various physiological responses such as increased heart rate, improved mood, and enhanced motor control. The labeled carbon-13 isotope allows researchers to trace the metabolic fate of dopamine in the body and study its interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dopamine hydrochloride: The non-labeled form of dopamine.
Norepinephrine hydrochloride: Another catecholamine neurotransmitter with similar functions.
Epinephrine hydrochloride: A catecholamine involved in the fight-or-flight response.
Uniqueness
Dopamine-13C hydrochloride is unique due to the incorporation of the carbon-13 isotope, which makes it an invaluable tool for research involving isotopic labeling. This allows for precise tracking and analysis of dopamine’s metabolic pathways and interactions, providing insights that are not possible with non-labeled compounds.
Propriétés
Formule moléculaire |
C8H12ClNO2 |
|---|---|
Poids moléculaire |
190.63 g/mol |
Nom IUPAC |
4-(2-amino(213C)ethyl)benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i4+1; |
Clé InChI |
CTENFNNZBMHDDG-VZHAHHFWSA-N |
SMILES isomérique |
C1=CC(=C(C=C1C[13CH2]N)O)O.Cl |
SMILES canonique |
C1=CC(=C(C=C1CCN)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-chloro-2-hydroxy-4-[(4-methoxybenzyl)oxy]-N-methylbenzamide](/img/structure/B13942315.png)



![3-{5-Chloro-1-[3-(1-isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid](/img/structure/B13942335.png)


![4-Chloro-3-[(3,5-dichloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13942345.png)
![3,5-Dichloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13942347.png)
![5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol](/img/structure/B13942359.png)


